molecular formula C7H15NO2 B8723880 5,alpha-Dimethyloxazolidine-3-ethanol CAS No. 21838-80-2

5,alpha-Dimethyloxazolidine-3-ethanol

Cat. No.: B8723880
CAS No.: 21838-80-2
M. Wt: 145.20 g/mol
InChI Key: AOMORPLAHSIXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,alpha-Dimethyloxazolidine-3-ethanol: is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is known for its unique structure, which includes an oxazolidine ring substituted with methyl groups and an ethanol side chain. This compound is used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,alpha-Dimethyloxazolidine-3-ethanol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of amino alcohols with aldehydes or ketones, followed by reduction to yield the desired oxazolidine derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 5,alpha-Dimethyloxazolidine-3-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce various alcohols or amines .

Scientific Research Applications

Chemistry: 5,alpha-Dimethyloxazolidine-3-ethanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also serve as a model compound for studying the behavior of oxazolidine derivatives in biological systems .

Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5,alpha-Dimethyloxazolidine-3-ethanol involves its interaction with specific molecular targets and pathways. The compound’s oxazolidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 5,alpha-Dimethyloxazolidine-3-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial manufacturing .

Properties

CAS No.

21838-80-2

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

1-(5-methyl-1,3-oxazolidin-3-yl)propan-2-ol

InChI

InChI=1S/C7H15NO2/c1-6(9)3-8-4-7(2)10-5-8/h6-7,9H,3-5H2,1-2H3

InChI Key

AOMORPLAHSIXNB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CO1)CC(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

133 g of diisopropanol amine and 33 g of paraformaldehyde are reacted as described under (a).
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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